Lithium;magnesium;butane;dichloride

Vue d'ensemble

Description

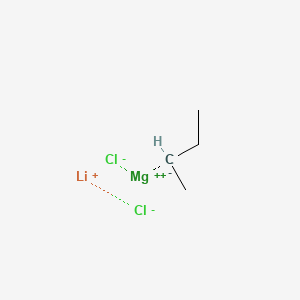

Lithium;magnesium;butane;dichloride is a complex organometallic compound with the molecular formula C4H9Cl2LiMg . It is also known by its IUPAC name, This compound . This compound is part of the broader family of organometallic reagents, which are widely used in organic synthesis due to their reactivity and versatility .

Applications De Recherche Scientifique

Lithium;magnesium;butane;dichloride has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Pharmaceuticals: The compound is employed in the synthesis of pharmaceutical intermediates and active ingredients.

Material Science: It is used in the preparation of advanced materials, including polymers and ceramics.

Catalysis: This compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mécanisme D'action

Lithium

- Target of action : Lithium primarily targets neurotransmitters and second messenger systems in the brain .

- Mode of action : Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system .

- Biochemical pathways : Lithium affects the dopamine and glutamate pathways .

- Pharmacokinetics : Lithium is administered orally and metabolized in the kidney .

- Result of action : Lithium’s action on neurotransmitters and second messenger systems leads to neuroprotection .

- Action environment : The efficacy and stability of lithium can be influenced by factors such as dosage, individual metabolism, and kidney function .

Magnesium

- Target of action : Magnesium targets neuromuscular junctions and vascular smooth muscle .

- Mode of action : Magnesium acts as a physiological calcium channel blocker, inducing smooth muscle relaxation . It decreases the release of acetylcholine from motor nerve terminals and reduces the sensitivity of post-junctional membranes, resulting in neuromuscular blockade .

- Biochemical pathways : Magnesium affects the calcium signaling pathway .

- Pharmacokinetics : Magnesium can be taken orally or parenterally .

- Result of action : Magnesium’s action leads to muscle relaxation and decreased neuromuscular transmission .

- Action environment : The action of magnesium can be influenced by factors such as dosage, individual metabolism, and kidney function .

Butane

Inhalation of butane can cause euphoria and hallucinations , but this is a result of oxygen deprivation rather than a specific interaction with biological targets.

Dichloride

Dichloride is a term that refers to a molecule containing two chloride ionsCertain compounds containing dichloride groups, such as ethylene dichloride, have been used in medicine . The specific effects of these compounds depend on the other components of the molecule.

Analyse Biochimique

Biochemical Properties

Lithium magnesium butane dichloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, lithium ions are known to compete with sodium and magnesium ions for binding sites on enzymes, which can modulate the biochemical phenotype . Magnesium ions are essential cofactors for many enzymes, including those involved in ATP synthesis and DNA replication. Butane dichloride, on the other hand, can act as a solvent or reactant in biochemical reactions. The interactions of lithium magnesium butane dichloride with these biomolecules can influence the overall biochemical pathways and reactions.

Cellular Effects

Lithium magnesium butane dichloride affects various types of cells and cellular processes. Lithium ions are known to influence cell signaling pathways, gene expression, and cellular metabolism. For example, lithium can inhibit glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cell signaling and gene expression . Magnesium ions are vital for cellular energy production and maintaining cellular homeostasis. Butane dichloride can affect cell membrane integrity and permeability. The combined effects of lithium magnesium butane dichloride on these cellular processes can lead to significant changes in cell function.

Molecular Mechanism

The molecular mechanism of lithium magnesium butane dichloride involves several key interactions at the molecular level. Lithium ions can bind to and inhibit enzymes such as GSK-3, leading to changes in gene expression and cell signaling pathways . Magnesium ions act as cofactors for numerous enzymes, facilitating various biochemical reactions. Butane dichloride can interact with cell membranes and proteins, altering their structure and function. These interactions collectively contribute to the overall effects of lithium magnesium butane dichloride at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium magnesium butane dichloride can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For instance, lithium ions can be readily transported across cell membranes but are not closely regulated in body fluids . Magnesium ions, however, are tightly regulated to maintain cellular homeostasis. Butane dichloride may degrade over time, affecting its efficacy and interactions with biomolecules. Long-term studies in vitro and in vivo can provide insights into the temporal effects of lithium magnesium butane dichloride.

Dosage Effects in Animal Models

The effects of lithium magnesium butane dichloride can vary with different dosages in animal models. At low doses, lithium ions can have therapeutic effects, such as mood stabilization in bipolar disorder . At high doses, lithium can be toxic. Magnesium ions are generally well-tolerated but can cause adverse effects at very high concentrations. Butane dichloride’s effects can also vary with dosage, potentially causing toxicity at high levels. Understanding the dosage effects of lithium magnesium butane dichloride is crucial for its safe and effective use.

Metabolic Pathways

Lithium magnesium butane dichloride is involved in various metabolic pathways. Lithium ions can influence metabolic flux by modulating enzyme activity and gene expression . Magnesium ions are essential for ATP synthesis and other metabolic processes. Butane dichloride can be metabolized by enzymes in the liver, affecting its levels and activity in the body. The interactions of lithium magnesium butane dichloride with these metabolic pathways can have significant implications for cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of lithium magnesium butane dichloride within cells and tissues are critical for its biological effects. Lithium ions can be readily transported across cell membranes but are not closely regulated in body fluids . Magnesium ions are transported by specific transporters and binding proteins to maintain cellular homeostasis. Butane dichloride can diffuse through cell membranes and accumulate in certain tissues. Understanding the transport and distribution of lithium magnesium butane dichloride can provide insights into its localization and accumulation in the body.

Subcellular Localization

The subcellular localization of lithium magnesium butane dichloride can affect its activity and function. Lithium ions can localize to various cellular compartments, influencing cell signaling and gene expression . Magnesium ions are found in high concentrations in the mitochondria, where they play a crucial role in energy production. Butane dichloride can interact with cell membranes and organelles, affecting their structure and function. The subcellular localization of lithium magnesium butane dichloride is essential for understanding its overall biological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of lithium;magnesium;butane;dichloride typically involves the reaction of butylmagnesium chloride with lithium chloride in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen . The general reaction can be represented as:

C4H9MgCl+LiCl→C4H9Cl2LiMg

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and solvent purity, to ensure high yields and product purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Lithium;magnesium;butane;dichloride undergoes various types of chemical reactions, including:

Nucleophilic Addition: Due to the presence of the highly reactive lithium and magnesium centers, this compound can act as a nucleophile in addition reactions with electrophiles.

Substitution Reactions: It can participate in substitution reactions where the butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether to stabilize the reactive intermediates .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce substituted butane derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Butyllithium: Another organolithium reagent with similar reactivity but lacks the magnesium component.

Grignard Reagents: Organomagnesium compounds that are similar in reactivity but do not contain lithium.

Uniqueness

Lithium;magnesium;butane;dichloride is unique due to its dual reactivity, combining the properties of both lithium and magnesium reagents. This allows for more versatile and selective reactions compared to single-metal reagents .

Propriétés

IUPAC Name |

lithium;magnesium;butane;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.2ClH.Li.Mg/c1-3-4-2;;;;/h3H,4H2,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUBDNJWWYNAOA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC[CH-]C.[Mg+2].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2LiMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)

![2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid](/img/structure/B1401394.png)

![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)